Enzastaurin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Enzastaurin mechanism of action PKCβ inhibition

Core Mechanism of Action and Key Targets

Enzastaurin is a potent ATP-competitive inhibitor that binds to the kinase domain of PKCβ. The table below summarizes its primary and secondary mechanisms of action and the resulting cellular effects.

| Mechanism Aspect | Description | Key Downstream Effects |

|---|---|---|

| Primary Target | Potent, selective inhibition of PKCβ (IC₅₀ = 6 nM); 6- to 20-fold more selective for PKCβ over other isoforms (PKCα, γ, ε) [1] [2]. | Inhibition of VEGF-mediated signaling, reducing angiogenesis [1]. |

| Secondary Pathway | Suppression of the PI3K/AKT cell survival pathway, independent of PKCβ inhibition [1] [3]. | Reduction in phosphorylated AKT, GSK3β, and ribosomal protein S6; induction of apoptosis [1] [3]. |

| Cellular Outcomes | - Anti-angiogenic: Blocks VEGF-stimulated proliferation of endothelial cells and reduces microvessel density [4] [1].

- Pro-apoptotic: Promotes programmed cell death in tumor cells [1] [5].

- Anti-proliferative: Suppresses tumor cell proliferation [1] [6]. | Measurable reduction in pGSK3β (Ser9), a key pharmacodynamic biomarker [1] [3]. |

The following diagram illustrates the signaling pathways targeted by this compound and their roles in cancer cell survival and angiogenesis.

This compound inhibits PKCβ and AKT, blocking survival and angiogenesis signals.

Quantitative Data on Inhibition and Cellular Activity

The tables below consolidate key quantitative data from biochemical and cellular studies.

Table 1: Kinase Inhibition Profile of this compound

| Kinase Isoform | IC₅₀ (nM) in Cell-Free Assays | Selectivity Relative to PKCβ |

|---|---|---|

| PKCβ | 6 [2] | - |

| PKCα | 39 [2] | 6.5-fold |

| PKCγ | 83 [2] | 13.8-fold |

| PKCε | 110 [2] | 18.3-fold |

Table 2: Experimentally Determined Cellular Activity (IC₅₀)

| Cell Line / Context | Assay Type | IC₅₀ / Effective Concentration | Citation |

|---|---|---|---|

| Lung Cancer Cell Panels (NSCLC & SCLC) | Cell Viability (72h) | 0.05 - 0.2 µM [3] | |

| Multiple Myeloma Cell Panels (e.g., MM.1S, U266) | Growth Inhibition (72h) | 0.6 - 1.6 µM [2] | |

| Waldenström's Macroglobulinemia (BCWM.1, WM-WSU) | Cytotoxicity (MTT, 24-48h) | 2.5 - 10 µM [5] | |

| Primary CD19+ WM cells | Cytotoxicity | 2.5 - 10 µM [5] | |

| In Vivo Antitumor Efficacy (mouse xenografts) | Oral Administration | 75-80 mg/kg (twice daily) [5] [2] | |

| Target Engagement Biomarker (pGSK3β Ser9) | Immunoblotting (in vitro) | 1 µM [3] |

Experimental Protocols for Key Assays

For researchers aiming to validate this compound's activity, here are detailed methodologies for core experiments.

Kinase Inhibition Assay (Cell-Free)

This protocol measures direct inhibition of PKC enzyme activity [2].

- Procedure:

- Reaction Setup: Conduct 100 µL reactions in 96-well polystyrene plates. Final conditions:

- Buffer: 90 mM HEPES (pH 7.5), 0.001% Triton X-100, 5 mM MgCl₂, 100 µM CaCl₂.

- Cofactors: 0.1 mg/mL phosphatidylserine, 5 µg/mL diacylglycerol, 30 µM ATP, 0.005 µCi/µL ³³P-ATP.

- Substrate: 0.25 mg/mL myelin basic protein.

- Enzyme: Recombinant human PKCβII, PKCα, PKCε, or PKCγ.

- Inhibitor: Serial dilutions of this compound (1-2000 nM).

- Initiation & Incubation: Start reaction by adding enzyme. Incubate at room temperature for 60 minutes.

- Quenching & Capture: Quench with 10% H₃PO₄. Transfer to 96-well phosphocellulose filter plates.

- Washing & Detection: Incubate for 30-90 min, then vacuum filter and wash with 0.5% H₃PO₄. Add scintillation cocktail and read on a microbeta scintillation counter.

- Data Analysis: Determine IC₅₀ values by fitting a logistic equation to the 10-point dose-response data.

- Reaction Setup: Conduct 100 µL reactions in 96-well polystyrene plates. Final conditions:

Cellular Proliferation and Viability Assay

This is a standard method to determine this compound's anti-proliferative effects [3].

- Procedure:

- Plating: Plate cells at optimal density (e.g., 3,000 cells/well for NSCLC lines) in 96-well opaque white plates. Allow to attach for 24 hours.

- Dosing: Replace medium with fresh medium (often with 1% FBS to reduce confounding growth factors). Add this compound in a concentration gradient (e.g., 0.001 µM to 5 µM).

- Incubation: Incubate for 72 hours at 37°C.

- Viability Measurement: Add CellTiter-Glo reagent to lyse cells and generate a luminescent signal proportional to ATP content. Measure luminescence with a microplate luminometer.

- Data Analysis: Calculate cell proliferation as a percentage of relative luminescence units (RLU) of treated versus untreated cells.

Pharmacodynamic Biomarker Assessment (pGSK3β)

Measuring phosphorylation of GSK3β at Ser9 confirms target inhibition in cells and tissues [7] [3].

- Procedure:

- Treatment & Lysis: Treat cells (e.g., ~1 million/well in 6-well plates) with this compound (e.g., 1 µM) for a few hours (up to 4 hours). Harvest cells in protein lysis buffer.

- Protein Analysis: Resolve protein extracts by SDS-PAGE (4-15% gel).

- Western Blotting: Transfer to membrane and probe with specific antibodies:

- Primary Antibodies: Anti-phospho-GSK3β (Ser9), total GSK3β.

- Secondary Antibodies: HRP-conjugated.

- Detection: Visualize immunoreactive proteins by enhanced chemiluminescence (ECL).

The workflow for this key experiment is outlined below.

Workflow for assessing pGSK3β, a key biomarker for this compound activity.

Clinical Translation and Development Challenges

This compound's clinical journey highlights both the promise and hurdles of targeted therapy development.

- Clinical Setback and Revival: Initial development was halted after the Phase III PRELUDE trial failed to show benefit as maintenance therapy in diffuse large B-cell lymphoma (DLBCL) [1]. The drug was later revitalized by a precision medicine approach. Retrospective analysis identified a novel biomarker, Denovo Genomic Marker 1 (DGM1), which defined a patient subgroup deriving significant survival benefit from this compound [1].

- Rationale for Drug Combinations: Strong preclinical synergy supports this compound use in combination regimens. It has shown synergistic effects (Combination Index <1) with various agents, including pemetrexed in NSCLC (abrogating G2/M checkpoint and reducing thymidylate synthase), bortezomib in Waldenström's Macroglobulinemia, and gefitinib in anti-EGFR resistant colon cancer models [5] [6] [8].

- Repurposing for Rare Disease: A compelling mechanistic rationale emerged for using this compound in Vascular Ehlers-Danlos Syndrome (vEDS), a genetic disorder causing vascular rupture. Preclinical data indicates it can correct the underlying PKC-driven pathology [1]. A Phase III trial (PREVEnt) was initiated but suspended due to financial constraints [1].

Conclusion

This compound is a mechanistically sophisticated inhibitor whose core activity against PKCβ unleashes a cascade of direct and indirect antitumor effects. Its well-defined pharmacodynamic biomarker, pGSK3β, provides a valuable tool for confirming target engagement in experimental settings.

References

- 1. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 2. This compound | PKC inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. Protein Kinase C-β Gene Variants, Pathway Activation, and ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound, an inhibitor of PKCβ, Enhances ... [pmc.ncbi.nlm.nih.gov]

- 5. The Selective Protein Kinase CB Inhibitor, this compound ... [sciencedirect.com]

- 6. Molecular pathways involved in the synergistic interaction ... [nature.com]

- 7. Development and validation of a drug activity biomarker ... [pubmed.ncbi.nlm.nih.gov]

- 8. This compound inhibits tumours sensitive and resistant to anti- ... [nature.com]

protein kinase C beta PKCβ signaling pathway in cancer

PKCβ Isoforms: Structure and Activation

The Protein Kinase C (PKC) family comprises serine/threonine kinases that are critical regulators in numerous signal transduction pathways. PKCβ is one of the conventional or classical PKC isozymes (cPKCs), which are calcium-dependent and activated by both diacylglycerol (DAG) and phosphatidylserine (PS) [1].

- Gene and Splice Variants: The PRKCB gene, located on chromosome segment 16p11.2, gives rise to two splice variants through alternative splicing: PKCβI and PKCβII. These isoforms differ only in their last 50 amino acids but can have distinct cellular localizations and functions [2] [3].

- Domain Architecture: Like other PKC isoforms, PKCβ has a modular structure consisting of an N-terminal regulatory moiety and a C-terminal kinase domain. Key regions include the C1 domain (binds DAG and phorbol esters), the C2 domain (contains a calcium-binding site), and the C3/C4 domains (form the ATP-binding and catalytic kinase core) [1].

- Activation Mechanism: PKCβ activation is a multi-step process involving post-translational maturation and second-messenger signaling [1]:

- Maturation Phosphorylation: Newly synthesized PKCβ is phosphorylated at three conserved sites: first in the activation loop by PDK-1, followed by autophosphorylation at the "turn" and "hydrophobic" motifs. This creates the mature, but inactive, enzyme.

- Membrane Recruitment and Activation: In response to extracellular signals (e.g., growth factors, cytokines), phospholipase C (PLC) hydrolyzes PIP₂ to generate DAG and IP₃. The subsequent rise in cytosolic calcium and DAG accumulation at the membrane leads to PKCβ translocation.

- Substrate Phosphorylation: At the membrane, PKCβ interacts with scaffolding proteins (RACKs), exposes its active site, and phosphorylates specific target substrates on serine/threonine residues.

The diagram below illustrates the core structure and activation sequence of PKCβ.

Diagram of PKCβ domain structure and activation cascade.

PKCβ in Cancer: Expression, Mutations, and Mechanisms

PKCβ plays a complex and context-dependent role in carcinogenesis, influencing tumor cell proliferation, survival, and interaction with the microenvironment [1].

The table below summarizes the differential expression and functional implications of PKCβ across various cancers.

| Cancer Type | PKCβ Expression & Role | Clinical/Functional Implications |

|---|---|---|

| Breast Cancer | Upregulated in tumor vs. normal tissue; PKCβII associated with high proliferation (Ki-67) and HER2 positivity [3]. | Promotes aggressive phenotype; stromal PKCβ drives tumor growth and collagen deposition [3]. |

| Lung Cancer | Investigated as a therapeutic target; PKCβ pathway activation observed [2]. | Enzastaurin (PKCβ inhibitor) showed a 6-month disease control rate of 13% in a phase II trial for advanced NSCLC [2]. |

| Colorectal & Other Cancers | PKC family shows ~20-25% mutation frequency in melanoma, colorectal, and lung squamous cell carcinoma [1]. | Most PKCβ mutations are heterozygous loss-of-function, impairing second-messenger binding or phosphorylation [1]. |

- Oncogenic Signaling: PKCβ activation can promote cell proliferation through upregulation of cyclin D1 and enhance survival by activating pro-tumorigenic pathways like Akt and NF-κB [2] [3]. It also inhibits apoptosis by phosphorylating proteins like P66shc, which amplifies oxidative stress and triggers cell death [4].

- Role in the Tumor Microenvironment (TME): PKCβ in stromal cells (e.g., fibroblasts, immune cells, endothelial cells) is a critical driver of tumor progression. In breast cancer models, the absence of stromal PKCβ resulted in smaller tumors, decreased collagen deposition, and reduced macrophage infiltration [3]. PKCβ is also a well-known effector of VEGF-induced angiogenesis [3].

The diagram below summarizes the key signaling pathways and functional roles of PKCβ in cancer cells.

PKCβ signaling pathways and functional outcomes in cancer.

PKCβ as a Therapeutic Target

The central role of PKCβ in driving tumor growth and survival has made it a compelling target for cancer therapy.

- Inhibitor Drugs: This compound (LY317615) is an oral, selective ATP-competitive inhibitor of PKCβ. It was designed to suppress angiogenesis but also directly inhibits tumor cell proliferation and survival by blocking the PKCβ and Akt pathways, reducing phosphorylation of downstream targets like GSK-3β and S6RP [2].

- Clinical Findings: A phase II trial of this compound in advanced NSCLC patients whose previous therapy had failed demonstrated a 6-month disease control rate of 13% with single-agent therapy, providing clinical evidence of its activity [2]. Preclinical studies showed this compound is equally active in NSCLC and SCLC cell lines, with an IC₅₀ range of 0.05–0.2 μM [2].

- Resistance and Context: The efficacy of PKCβ inhibition can be influenced by the genetic background of tumors. Research indicates that most PKCβ mutations in human cancers are loss-of-function, and the presence of specific gene variants (e.g., the T40I substitution in PRKCB1) does not appear to affect this compound's activity [1] [2].

Experimental Protocols for PKCβ Research

For researchers aiming to investigate PKCβ, here are detailed methodologies for key in vitro and in vivo assays.

In Vitro Chemotaxis Assay

This protocol is used to study the role of PKCβ in directed cell migration (e.g., in response to chemokines like MCP-1), a key process in cancer metastasis [5].

- Cell Preparation: Isolate primary human monocytes via Ficoll-Hypaque sedimentation followed by countercurrent centrifugal elutriation. Cells should be >95% CD14+.

- Transfection (Optional): To manipulate PKCβ expression, transfect monocytes using a Nucleofector kit (e.g., Amaxa Human Monocyte Nucleofector Kit). Use program Y-01 with 2 µg of plasmid DNA (e.g., GFP-tagged wild-type or dominant-negative PKCβ). Incubate for 4-48 hours post-transfection.

- Migration Assay: Quantify migration using a microchamber chemotaxis assay. Place cells in the upper chamber and a chemoattractant (e.g., 50 ng/ml MCP-1) in the lower chamber. Allow chemotaxis to proceed for 90 minutes.

- Analysis: Fix cells in 4% paraformaldehyde for 30 minutes. Count migrated, GFP-positive cells (if transfected) in five high-powered fields using a fluorescence microscope.

In Vivo Validation via Adoptive Transfer

This model validates the in vivo relevance of PKCβ for monocyte chemotaxis within the complex tissue environment [5].

- Cell Preparation and Labeling: Transfect human monocytes with the PKCβ construct of interest as described above. Alternatively, label freshly isolated monocytes with a fluorescent dye like PKH26.

- Animal Model and Inflammation: Lightly anesthetize recipient mice (e.g., BALB/CJ). Inject 1 ml of 4% thioglycolate into the peritoneal cavity to initiate sterile peritonitis, which is dependent on MCP-1.

- Adoptive Transfer: Dilate the tail veins of the mice and intravenously inject ~1.5 million transfected or labeled human monocytes in 0.2 ml of saline.

- Harvest and Analysis: After 24 hours, sacrifice the mice and harvest peritoneal cells by lavage. Prepare cytospins and fix cells. Count the number of PKH26-positive or GFP-expressing human monocytes that have migrated to the peritoneum using fluorescence microscopy (Texas Red or FITC filter, respectively).

Analysis of Pathway Activation

To assess the pharmacodynamic effects of PKCβ inhibitors like this compound, measure the phosphorylation levels of PKCβ itself and its downstream targets [2] [4].

- Cell Treatment and Lysis: Treat cancer cell lines with the PKCβ inhibitor at varying concentrations (e.g., 0.05–0.2 μM this compound) for a specified duration. Prepare whole cell extracts using RIPA buffer supplemented with protease and phosphatase inhibitors.

- Western Blotting: Resolve lysates by SDS-PAGE (e.g., 12% gel) and transfer to a PVDF membrane. Block the membrane with 5% BSA.

- Antibody Probing: Probe the blot with primary antibodies against:

- Phospho-PKCβ2 (to assess direct target inhibition)

- Phospho-GSK-3β, Phospho-S6RP, Phospho-Akt (key downstream markers)

- Corresponding total proteins to confirm equal loading.

- Detection: Use a chemiluminescent substrate (e.g., SuperSignal West Pico) for detection. The inhibition of phosphorylation of these molecules in the same concentration range as the antiproliferative effect confirms target engagement and pathway modulation.

Key Insights for Drug Development

- Targeting the Stroma: The potent tumor-promoting role of stromal PKCβ suggests that therapeutic strategies should aim to inhibit PKCβ in both cancer and stromal cells for maximum efficacy [3].

- Biomarker-Driven Therapy: Assessment of phosphorylation levels of PKCβ downstream targets (e.g., GSK-3β, S6RP) in tumor biopsies could serve as a valuable pharmacodynamic biomarker for patient stratification and monitoring in vivo target inhibition by drugs like this compound [2].

- Complex Mutational Landscape: Although PKCβ is rarely mutated via genomic gain-of-function alterations in cancer, its pathway is frequently activated through other mechanisms. Therefore, patient selection for PKCβ inhibitor trials should focus on pathway activation status rather than PKCβ mutation status [1] [2].

This guide synthesizes the current understanding of PKCβ in cancer. The field continues to evolve, particularly in understanding the stromal contributions and identifying robust biomarkers for successful clinical application of PKCβ-targeted therapies.

References

- 1. Targeting Protein Kinase C for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein Kinase C-β Gene Variants, Pathway Activation in Lung Cancer [medscape.com]

- 3. Frontiers | Protein Kinase C Beta in the Tumor Microenvironment... [frontiersin.org]

- 4. and Therapeutic Medicine Experimental [spandidos-publications.com]

- 5. In vivo Validation of Signaling Regulating Human Monocyte... Pathways [pmc.ncbi.nlm.nih.gov]

enzastaurin PI3K AKT MAPK pathway inhibition

Core Mechanism of Action

Enzastaurin is an oral serine/threonine kinase inhibitor. Its primary and well-characterized target is Protein Kinase C beta (PKCβ), but it also inhibits other PKC isoforms at higher concentrations [1] [2]. By targeting PKC, which sits upstream of multiple signaling cascades, this compound indirectly suppresses both the PI3K/AKT and MAPK pathways [1] [2] [3].

The table below summarizes the key molecular effects of this compound treatment:

| Target/Action | Observed Effect | Functional Outcome |

|---|---|---|

| PKCβ & other isoforms | Direct inhibition; reduced phosphorylation [2]. | Disruption of downstream signaling. |

| PI3K/AKT Pathway | Reduced phosphorylation of AKT (Ser473) and its effectors (GSK3β, p70S6K) [2] [3]. | Suppression of cell survival, growth, and metabolism; induction of apoptosis. |

| MAPK Pathway | Inhibition of Erk1/2 phosphorylation [2]. | Reduction in cell proliferation. |

| Gene Regulation | Downregulation of progression genes (u-PAR, VEGFC, HIF1α); upregulation of tumor suppressors (FHIT, RASSF1) [1]. | Inhibition of invasion, angiogenesis, and metastasis. |

Model Systems and Key Experimental Data

The antitumor efficacy of this compound has been validated across various cancer models, with notable sensitivity in tumors harboring specific genetic alterations.

| Cancer Model | Genetic Context | Key Experimental Findings | Reference |

|---|---|---|---|

| Uveal Melanoma | GNAQ mutation (codon 209) | Greater antiproliferative effect (IC50: 2–4 µM) vs. wild-type (IC50: >8 µM); induction of G1 cell cycle arrest and apoptosis; inhibition of Erk1/2 phosphorylation [2]. | [2] |

| NSCLC | Various | Significant reduction in migration, invasion, and in vivo metastasis; transcriptional suppression of u-PAR via Sp1, Sp3, and c-Jun [1]. | [1] |

| Colon & Prostate Cancer | Gefitinib-resistant (GEO-GR, PC3-GR) | Inhibition of growth in resistant lines; cooperative effect with gefitinib; in vivo antitumor activity and increased survival in mouse xenografts [3]. | [3] |

Detailed Experimental Protocols

To help you replicate or analyze key findings, here are the methodologies from critical experiments.

1. Cell Proliferation/Viability Assay (MTS) This method was used to determine the IC50 of this compound in uveal melanoma cells [2].

- Cell Seeding: Plate cells (e.g., 3 x 10³ cells per well) in a 96-well plate with medium containing 10% FBS.

- Drug Treatment: After 24 hours, treat cells with a concentration gradient of this compound (e.g., 0 to 15 µM) or a DMSO vehicle control.

- Incubation: Culture cells for a set period, typically 72 hours.

- Viability Measurement: Add MTS reagent (e.g., CellTiter 96 AQueous One Solution) to each well and incubate for 1-4 hours. Measure the absorbance at 490nm using a plate reader. Viability is calculated as a percentage relative to the untreated control.

2. Analysis of Apoptosis The induction of apoptosis in uveal melanoma cells was confirmed using the following protocol [2].

- Treatment: Seed cells and treat with this compound at desired concentrations (e.g., 1 and 2.5 µM) for 24-48 hours.

- Cell Staining: Collect cells (both adherent and in supernatant), wash with PBS, and resuspend in a staining solution containing YO-PRO-1 and propidium iodide (PI).

- Flow Cytometry: Analyze the stained cells using a flow cytometer. YO-PRO-1 uptake indicates early apoptosis, while PI staining indicates late apoptosis or necrosis.

3. Western Blot Analysis for Signaling Proteins This protocol is standard for detecting changes in protein phosphorylation and expression, as shown in multiple studies [1] [2] [3].

- Protein Extraction: Obtain total cell lysates from cultured cells or homogenized tumor tissues using RIPA buffer supplemented with protease and phosphatase inhibitors.

- Electrophoresis: Resolve equal amounts of protein (20-50 µg) by SDS-PAGE (e.g., 4-15% gradient gels).

- Membrane Transfer: Transfer proteins from the gel to a nitrocellulose or PVDF membrane.

- Antibody Probing: Probe the membrane with specific primary antibodies (e.g., p-Akt(Ser473), total Akt, p-Erk1/2, p-GSK3β(Ser9)), followed by incubation with an HRP-conjugated secondary antibody.

- Detection: Visualize immunoreactive proteins using an enhanced chemiluminescence (ECL) substrate and imaging system.

Pathway and Mechanism Visualization

The following diagram illustrates the primary signaling pathways targeted by this compound, integrating its points of inhibition. The diagram is rendered from the DOT code below, which you can modify for your own use with Graphviz.

This compound inhibits PKC, suppressing both PI3K/AKT and MAPK signaling to block tumor progression.

Research Implications and Future Directions

The evidence suggests several promising research and clinical applications for this compound:

- Overcoming Drug Resistance: Its ability to inhibit the PI3K/AKT pathway makes it a strong candidate for combination therapies, particularly in tumors that have developed resistance to EGFR inhibitors like gefitinib [3].

- Targeting Specific Mutations: The heightened sensitivity of

GNAQ-mutant uveal melanoma provides a rationale for patient stratification based on genetic markers, a strategy that could improve clinical trial outcomes [2]. - Multi-faceted Antitumor Activity: Beyond direct cytotoxicity, this compound's effects on angiogenesis (via VEGF reduction) and metastasis (via u-PAR inhibition) highlight its potential as a multi-functional therapeutic agent [1] [3].

References

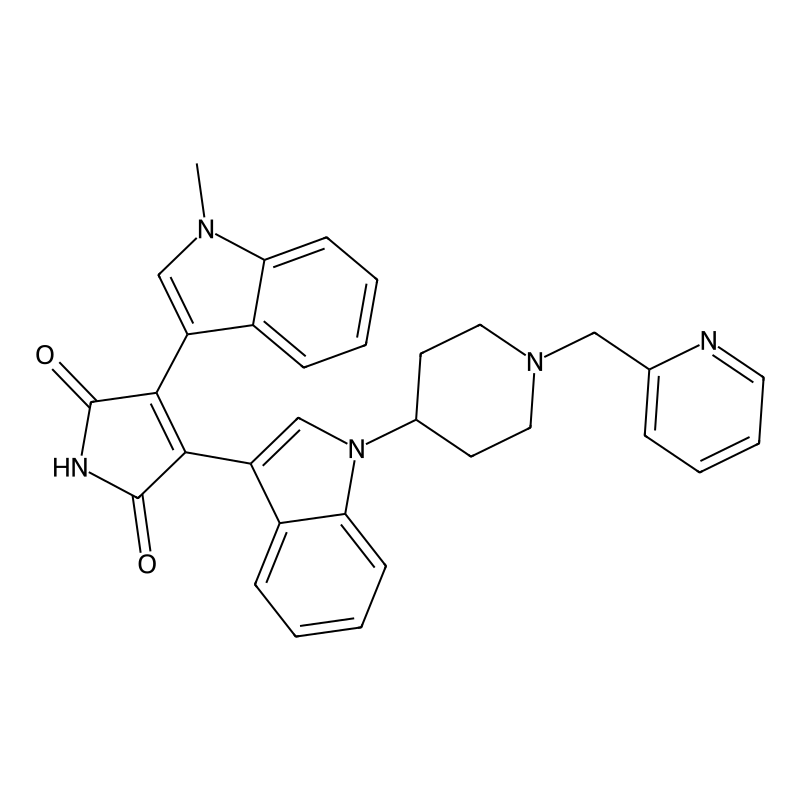

enzastaurin structure acyclic bisindolylmaleimide

Chemical Structure and Core Scaffold

The following table details the core chemical characteristics of enzastaurin:

| Attribute | Description |

|---|---|

| Chemical Names | This compound; LY-317615 [1] |

| IUPAC Name | 3-(1-Methyl-1H-indol-3-yl)-4-(1-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}-1H-indol-3-yl)-1H-pyrrole-2,5-dione [1] |

| Molecular Formula | C₃₂H₂₉N₅O₂ [1] |

| Molecular Weight | 515.617 g·mol⁻¹ [1] |

| Core Scaffold | Acyclic bisindolylmaleimide (BIM) [2] [3] |

| Key Functional Group | Maleimide, which is critical for its kinase inhibitory activity [3] |

Bisindolylmaleimides (BIMs) are synthetic compounds biosynthetically related to natural products like arcyriarubin [3]. Their structure features two indole groups attached to a central maleimide ring. The maleimide functional group is key to the compound's activity, and the flexibility of the acyclic structure contributes to its drug-like properties [3].

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor effects primarily by targeting key signaling pathways that control cancer cell survival and proliferation.

This compound mechanism of action: inhibits PKC-β and suppresses AKT pathway.

- Primary Target: this compound binds to the ATP-binding site and selectively inhibits the protein kinase C beta (PKC-β) isozyme [1].

- Downstream Signaling: By inhibiting PKC-β, this compound suppresses the AKT signaling pathway, a critical regulator of cell survival. This leads to decreased phosphorylation of both AKT and GSK3β [2].

- Biological Outcomes: Inhibition of this pathway induces apoptosis (programmed cell death) in tumor cells. Research in multiple myeloma and B-cell lymphoma cell lines indicates that this apoptosis occurs in a caspase-independent manner [2] [4]. The phosphorylation status of GSK3β serves as a reliable pharmacodynamic marker for this compound's biological activity [2].

Key Preclinical and Quantitative Data

The antitumor efficacy of this compound has been demonstrated in various cellular models, showing activity at low micromolar concentrations.

Table: Efficacy of this compound in Preclinical Cancer Models

| Cell Line / Model | Key Findings | Concentration / Context |

|---|---|---|

| Multiple Myeloma (MM) Cell Lines (MM.1S, etc.) [2] | Induced cell death in all tested lines, including dexamethasone- and chemotherapy-resistant variants. | 1-3 μmol/L for 72 hours |

| Dexamethasone-Sensitive MM.1S [2] | This compound and dexamethasone had an additive effect on increasing cell death. | Co-treatment |

| MM.1S with IGF-I [2] | IGF-I did not block cell death induced by a higher concentration of this compound. | 3 μmol/L this compound |

| B-cell Lymphoma Cell Lines [4] | Induced apoptosis, inhibited phosphorylation of PKC, RSK, and AKT; also involved BAD activation. | - |

| B-cell Lymphoma [4] | Showed synergistic effects when combined with chemotherapeutic agents chlorambucil and fludarabine. | Combination treatment |

Synthesis of Bisindolylmaleimides

The synthesis of BIM scaffolds like this compound typically follows one of two strategies [3]:

- Using Preformed Maleimides: This common route involves the electrophilic substitution of indoles. Indoles are first activated at the C-3 position with a Grignard reagent (e.g., indolylmagnesium iodide) or a non-nucleophilic base (e.g., LiHMDS) and then reacted with 2,3-dihalomaleimides (dibromo- or dichloromaleimide) to form the bisindolylmaleimide core [3].

- Constructing the Maleimide Ring: Alternative methods involve building the maleimide ring in the final steps of the synthesis, often from precursors like maleic anhydrides [3].

The synthesis can be solvent-dependent, and the use of N-alkylated maleimides (as opposed to the NH form) often leads to higher yields in the Grignard step [3].

Clinical Trial Status and Challenges

This compound has been investigated in several late-stage clinical trials, though with mixed outcomes:

- Glioblastoma: An active Phase 3 trial (NCT03776071) is investigating this compound plus temozolomide during and after radiation therapy for newly diagnosed glioblastoma, with a focus on a novel genomic biomarker (DGM1) [5]. This indicates a ongoing interest in a biomarker-driven approach.

- Lymphoma: A Phase 3 trial for lymphoma conducted by Lilly was halted in 2013 after failing to meet its endpoints [1].

- Vascular Ehlers-Danlos Syndrome (vEDS): A Phase 3 trial (PREVEnt) was initiated in July 2022 but was indefinitely suspended in October 2022 for strategic cost-saving reasons [1].

A key challenge in oncology drug development, noted for multitarget anti-angiogenic agents in glioblastoma, is the redundancy of signaling pathways and the compensatory activation of parallel survival pathways, which can limit the efficacy of single-target agents [6].

References

- 1. This compound [en.wikipedia.org]

- 2. (LY317615), a protein kinase Cbeta inhibitor, inhibits the... This compound [pubmed.ncbi.nlm.nih.gov]

- 3. Bisindolyl Maleimides and Indolylmaleimide Derivatives—A ... [pmc.ncbi.nlm.nih.gov]

- 4. Effects of this compound, alone or in combination, on ... [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical Trials [mayo.edu]

- 6. Current evidence and challenges of multitarget anti ... [pmc.ncbi.nlm.nih.gov]

enzastaurin antiangiogenic effects tumor vasculature

Molecular Mechanisms of Action

Enzastaurin exerts its antiangiogenic and antitumor effects through several interconnected molecular mechanisms, summarized in the table below.

| Mechanism of Action | Key Molecular Targets & Effects | Biological Outcome |

|---|---|---|

| Primary PKCβ Inhibition | Inhibits VEGF-activated PKCβ phosphorylation; reduces phosphorylation of GSK3β at Ser9 [1]. | Suppresses endothelial cell proliferation & survival; inhibits angiogenesis [1]. |

| Downstream Signaling Disruption | Suppresses AKT phosphorylation and its effector, p70S6K; decreases VEGF expression/secretion [2]. | Reduces prosurvival signaling; has direct antiangiogenic & antitumor effects [2]. |

| Gene Expression Modulation | Downregulates progression genes (u-PAR, VEGFC, HIF1α); upregulates tumor suppressor genes (VHL, RASSF1, FHIT) [3]. | Inhibits tumor cell invasion, metastasis, and associated proteolysis [3]. |

| Direct Drug Efflux Interference | Directly binds and inhibits ABCB1 (P-glycoprotein); reduces ABCB1-mediated drug efflux [4]. | Re-sensitizes multidrug-resistant cancer cells to chemotherapeutic agents [4]. |

Experimental Evidence & Efficacy Data

The efficacy of this compound has been demonstrated across various cancer models. Key quantitative findings on its antiangiogenic and antitumor activity are consolidated in the table below.

| Study Model | Treatment Regimen | Key Efficacy Findings | Citation |

|---|---|---|---|

| Pancreatic Cancer Xenografts | Enz (100 mg/kg, twice daily) + Radiation (RT) | Enhanced tumor growth delay vs. alone; greater reduction in microvessel density; radiosensitization of HDMEC (enhancement ratio: 1.31) [1]. | [1] |

| Colon & Prostate Cancer Cells (in vitro) | Enz (0.5-2.5 µM) | Inhibited growth of GEO, PC3 cells & gefitinib-resistant (GR) counterparts; reduced pAkt, pp70S6K, pGSK3β, VEGF [2]. | [2] |

| Colon Cancer Xenografts (in vivo) | Enz + Gefitinib | Cooperative antitumor effect in GEO & GEO-GR models; increased median survival of mice [2]. | [2] |

| NSCLC Cells (in vitro) | Enz (low micromolar range) | Significant reduction in migration, invasion, & in vivo metastasis to lungs/liver (CAM assay) [3]. | [3] |

| Multidrug-Resistant Cell Lines | Enz (0.3125 µM) | Sensitized ABCB1-expressing cells to vincristine, paclitaxel, & actinomycin D; increased rhodamine 123 accumulation [4]. | [4] |

Key Experimental Protocols

To evaluate the antiangiogenic effects of this compound, several standard in vitro and in vivo methodologies are commonly used.

- In Vitro Capillary Sprouting Assay: This assay assesses the formation of capillary-like structures by endothelial cells. Human Dermal Microvascular Endothelial Cells (HDMECs) are embedded in a collagen matrix (e.g., Vitrogen 100) and stimulated with VEGF (e.g., 50 ng/mL). Cells are then treated with this compound, and the number of sprouts is quantified daily under a phase-contrast microscope across multiple high-power fields [1].

- In Vivo Xenograft Models: To study tumor growth and angiogenesis, immunodeficient mice are implanted subcutaneously with human cancer cells (e.g., pancreatic Panc-1 or BxPC3 cells). Once tumors reach a predetermined volume (e.g., 100 mm³), mice are randomized into treatment groups: vehicle control, this compound alone (e.g., 100 mg/kg orally, twice daily), radiation alone, or the combination. Tumor volume is measured regularly, and microvessel density is quantified via immunohistochemical staining for CD31 in harvested tumor tissues [1].

- Colony Formation Assay (Clonogenic Survival): This method determines cell reproductive viability after treatment. Endothelial cells or tumor cells are treated with this compound and/or radiation, then trypsinized and plated at low density to allow colony formation over 10-14 days. Colonies are fixed, stained, and counted. The Mean Inactivation Dose (MID) is calculated, and a Radiation Enhancement Ratio (ER) can be derived to quantify radiosensitization [1].

Signaling Pathway Workflow

The following diagram synthesizes the core signaling pathway targeted by this compound and the subsequent experimental approaches used to investigate its effects, based on the methodologies from the cited research.

Research Implications and Future Directions

The evidence positions this compound as a multifaceted agent with potential beyond pure PKCβ inhibition.

- Overcoming Drug Resistance: Its ability to suppress prosurvival pathways like AKT and p70S6K, and directly inhibit the ABCB1 drug efflux pump, provides a strong rationale for combining it with other targeted therapies or chemotherapeutics to overcome intrinsic or acquired resistance [2] [4].

- Broad-Spectrum Potential: Efficacy across pancreatic, colon, prostate, lung, and glioblastoma models in preclinical studies suggests potential applicability in multiple highly vascularized or aggressive tumor types [1] [2] [3].

- Clinical Translation Challenges: Despite robust preclinical data, the clinical development of this compound has faced challenges. Its efficacy as a monotherapy has been limited in late-phase trials, highlighting a common translational gap. Future research may focus on identifying predictive biomarkers for patient selection and optimizing its use in rational combination regimens [5].

References

- 1. This compound, an inhibitor of PKCβ, Enhances ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits tumours sensitive and resistant to anti- ... [nature.com]

- 3. This compound inhibits invasion and metastasis in lung cancer ... [nature.com]

- 4. This compound inhibits ABCB1-mediated drug efflux ... [oncotarget.com]

- 5. Current evidence and challenges of multitarget anti ... [pmc.ncbi.nlm.nih.gov]

enzastaurin induction of apoptosis in cancer cells

Molecular Mechanisms of Action

The table below summarizes the primary molecular mechanisms through which enzastaurin promotes apoptosis.

| Mechanism | Description | Key Downstream Effects |

|---|---|---|

| Inhibition of PKC/PI3K/Akt Pathway [1] [2] | Primary target is Protein Kinase C beta (PKCβ); also inhibits other PKC isoforms and downstream PI3K/Akt signaling. [2] [3] | Reduces phosphorylation of GSK3β and Akt; suppresses pro-survival signals; decreases VEGF expression. [1] [4] [2] |

| Transcriptional Regulation [2] | Inhibits transcription factors (Sp1, Sp3, c-Jun) binding to promoter of u-PAR gene. | Downregulates u-PAR, critical for tumor invasion/metastasis; impacts expression of other genes (VEGFC, HIF1α). [2] |

| Cell Cycle Arrest [5] | Induces G2/M phase arrest in breast cancer cells (MCF-7). | Halts cell cycle progression, creating favorable conditions for apoptosis initiation. [5] |

| Synergy with Pemetrexed [1] [4] | Combined treatment enhances cytotoxic effect. | Abrogates G2/M checkpoint; reduces pemetrexed-induced Thymidylate Synthase upregulation. [4] |

| Inhibition of MASTL Kinase [5] | Novel target identified in breast cancer; MASTL regulates mitotic progression. | Promotes mitotic arrest and cell death; EC₅₀ of 17.13 µM in MCF-7 cells. [5] |

The core signaling pathways targeted by this compound and their interactions can be visualized as follows, integrating the mechanisms described above:

This compound's multi-target mechanism inhibits key survival pathways and directly promotes apoptosis.

Experimental Evidence and Efficacy Data

The pro-apoptotic and anti-proliferative effects of this compound have been quantified in various cancer models, as shown in the table below.

| Cancer Type | Cell Line / Model | Key Findings / Effect | Experimental Measure / IC₅₀ |

|---|---|---|---|

| Ovarian Cancer [1] | HEY (parental & chemo-resistant subclones) | Synergistic inhibition of proliferation & apoptosis induction with pemetrexed. | Combination Index (CI) < 0.9 (synergism); Increased caspase activity & PARP cleavage. [1] |

| Non-Small Cell Lung Cancer (NSCLC) [4] | A549, SW1573 | Synergistic growth inhibition & increased apoptosis with pemetrexed; reduced p-Akt & p-GSK3β. | ~58% reduction in p-Akt (A549); >50% reduction in TS activity. [4] |

| NSCLC (Invasion/Metastasis) [2] | H460, A549, H1299 | Significant reduction in migration, invasion, & in vivo metastasis; downregulation of u-PAR, VEGFC, HIF1α. | In vivo CAM assay: reduced metastasis to lungs/liver. [2] |

| Breast Cancer [5] | MCF-7 | Inhibition of MASTL kinase; induction of G2/M phase arrest & apoptosis. | MASTL kinase EC₅₀: 17.13 µM; Cytotoxicity IC₅₀: ~15 µM (72h). [5] |

| Acute Myeloid Leukemia (AML) [3] | HL-60, MV4-11, Patient blast cells | Promotion of apoptosis; suppression of p-PKCα, p-BCL2, & p-ERK. | Varies by cell line; effective at higher doses (e.g., ~20-40 µM). [3] |

| Colorectal Cancer [6] | In silico & in vitro models | System biology analysis identifies key targets (ATM, ERBB2) & pathways (PI3K-Akt). | Network pharmacology & molecular docking support. [6] |

Detailed Experimental Protocols

For researchers looking to replicate these findings, here are the core methodologies from key studies.

Cell Proliferation Assay (MTS/MTT)

This standard colorimetric assay measures the reduction in cell viability and proliferation after this compound treatment [1] [4] [2].

- Procedure:

- Seed cells in 96-well plates (e.g., 3,000-5,000 cells/well) and allow to attach for 24 hours.

- Treat cells with a concentration range of this compound (e.g., 0.625-40 µM) or vehicle control (DMSO) for 72 hours.

- Add MTS/MTT reagent and incubate for 2-4 hours for formazan crystal formation.

- Measure absorbance at 490 nm (MTS) or 540 nm (MTT). Calculate the percentage of viable cells relative to the control to determine IC₅₀ values [1] [2].

Analysis of Apoptosis

Multiple methods are used to confirm and quantify this compound-induced apoptosis.

- Cell Death Detection ELISA: This photometric immunoassay quantitatively measures histone-associated DNA fragments (mono- and oligonucleosomes) in the cytoplasm, a hallmark of apoptosis [1].

- Flow Cytometry with Annexin V/PI Staining:

- Harvest cells (both adherent and floating) after drug treatment.

- Stain with Annexin V-FITC and Propidium Iodide (PI).

- Analyze by flow cytometry to distinguish viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), and late apoptotic/necrotic (Annexin V⁺/PI⁺) cell populations [5].

- Western Blot Analysis for Apoptotic Markers: Detect cleavage (activation) of key proteins like caspase-8, caspase-9, and PARP using specific antibodies [1].

Drug Combination Studies (e.g., with Pemetrexed)

To evaluate synergy, the Combination Index (CI) method by Chou and Talalay is widely used [4].

- Procedure:

- Treat cells with this compound and pemetrexed alone and in combination at fixed molar ratios (often based on their individual IC₅₀ values).

- Measure growth inhibition using the MTT assay after 72 hours of treatment.

- Analyze data with software (e.g., CalcuSyn). A CI < 0.9 indicates synergism, CI = 0.9-1.1 indicates additivity, and CI > 1.1 indicates antagonism [4].

Research Implications and Future Directions

The evidence positions this compound as a promising multi-mechanistic agent in oncology research.

- Overcoming Chemoresistance: Its synergistic activity with pemetrexed in resistant ovarian cancer subclones suggests a potential strategy to combat chemotherapy failure [1].

- Multi-Targeting Approach: this compound's ability to simultaneously inhibit proliferation (via PKC/MASTL), survival (via Akt), and metastasis (via u-PAR) addresses multiple hallmarks of cancer [2] [5].

- Biomarker-Driven Therapy: The identification of u-PAR as a potential marker for this compound response and resistance highlights the importance of patient stratification for future clinical trials [2].

References

- 1. Combination of this compound and Pemetrexed Inhibits Cell ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits invasion and metastasis in lung cancer ... [nature.com]

- 3. Targeting PKC-mediated signal transduction pathways ... [einstein.elsevierpure.com]

- 4. Molecular pathways involved in the synergistic interaction ... [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic natural compounds this compound and ... [link.springer.com]

- 6. Drug Repurposing and Systems Biology approaches of ... [sciencedirect.com]

Pharmacokinetic Parameters of Enzastaurin and Metabolites

The table below synthesizes key steady-state pharmacokinetic parameters of Enzastaurin and its primary active metabolite, LSN326020 (LY326020), from studies in different patient populations.

| Analyte / Population | Dose | Cav, ss (nmol/L) | AUCτ, ss (nmol•h/L) | t1/2 (hours) | Study Details |

|---|---|---|---|---|---|

| This compound (Chinese patients) [1] | 500 mg daily | 1,210 | 29,100 | 14 | Refractory solid tumors and lymphoma |

| LSN326020 (Chinese patients) [1] | 500 mg daily | 907 | 21,800 | 42 | Refractory solid tumors and lymphoma |

| This compound (Japanese patients) [2] | 500 mg daily | Achieved target >1,400 nmol/L | Data extrapolated from mean Cmin | Information missing | Advanced solid tumors |

| This compound (with Erlotinib) [3] | 500 mg daily | Information missing | Information missing | Information missing | Advanced solid malignancies; No major PK interaction |

Metabolism and Pharmacokinetic Profile

- Primary Metabolic Pathway: this compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system [2] [3]. This pathway leads to the formation of several metabolites.

- Active Metabolites: Three key active metabolites have been identified: a desmethylenepyrimidyl metabolite (LY326020 or LSN326020), a desmethyl metabolite (LY485912), and a hydroxymethyl intermediate (LSN2406799) [2] [1]. These metabolites inhibit PKC-β with potencies similar to the parent drug, this compound [2].

- Target Concentration: Based on in vitro studies, the target total plasma concentration (this compound plus its active metabolites) required to achieve clinical efficacy was estimated to be greater than 1400 nmol/L [2] [4]. A daily 500 mg dose was found to reliably achieve this target concentration [2] [1].

The following diagram illustrates the metabolic pathway of this compound and its key active metabolites:

Mechanism of Action and Signaling Pathways

This compound is an oral serine/threonine kinase inhibitor. Its primary mechanism involves targeting the Protein Kinase C (PKC) and phosphoinositide 3-kinase (PI3K)/AKT pathways [2] [1].

- PKC Inhibition: By inhibiting PKC-β, this compound suppresses tumor-induced angiogenesis and VEGF signaling, which are critical for tumor growth and survival [4] [1].

- PI3K/AKT Pathway Suppression: The drug also inhibits the PI3K/AKT pathway, a major regulator of cell survival and proliferation. This dual inhibition leads to reduced tumor cell proliferation and the induction of apoptosis (programmed cell death) [2] [1].

The diagram below outlines the key signaling pathways inhibited by this compound:

Key Clinical and Dosing Considerations

- Food Effect: Administration of this compound after a meal (particularly a high-fat breakfast) significantly increases its absorption and plasma exposure compared to the fasted state [2] [4]. This is a standard administration instruction in clinical protocols.

- Drug Interactions: Coadministration with enzyme-inducing antiepileptic drugs (EIAEDs), which are strong CYP3A4 inducers, drastically reduces (by approximately 80%) the plasma exposure of this compound [4]. This necessitates dose adjustments or alternative treatments in patients on these medications.

- Recommended Phase II Dose: Across multiple studies in different populations, 500 mg taken orally once daily has been established as the recommended dose for phase II trials [2] [1]. This dose consistently achieves the target plasma concentration while maintaining a tolerable safety profile.

References

- 1. A pharmacokinetic and safety study of a fixed oral dose ... [oncotarget.com]

- 2. Phase I dose escalation and pharmacokinetic study of oral ... [pmc.ncbi.nlm.nih.gov]

- 3. A phase I dose-escalation and pharmacokinetic study of ... [pmc.ncbi.nlm.nih.gov]

- 4. A phase I/II trial of this compound in patients with recurrent ... [pmc.ncbi.nlm.nih.gov]

Quantitative Data on Enzastaurin's Anti-Proliferative Effects

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) of enzastaurin across different cancer cell lines, providing a measure of its potency.

| Cancer Type | Cell Line | IC₅₀ / Effective Concentration | Key Findings/Pathways Affected | Citation |

|---|---|---|---|---|

| Multiple Myeloma | MM.1S, MM.1R, RPMI 8226, others | 0.6 - 1.6 µM | Inhibits proliferation; induces apoptosis; suppresses p-GSK3β, p-S6, p-AKT [1] | |

| Breast Cancer | MCF-7 | EC₅₀: 17.13 µM (for MASTL kinase inhibition) | Inhibits MASTL kinase; induces G2/M phase arrest; induces apoptosis [2] | |

| Lung Cancer (NSCLC) | 22 cell line panel | Variable (study identified sensitive/resistant groups) | Sensitivity associated with JAK/STAT signaling pathway overexpression (e.g., JAK1) [3] | |

| B-cell Lymphoma | Various (e.g., Granta 519, HBL-2) | Tested at 10 µM | Reduces viability & proliferation by 15-20%; induces G2/M arrest & apoptosis [4] | |

| Diffuse Large B-cell Lymphoma (DLBCL) | HBL-1, TMD8, etc. | Used in combination with Ibrutinib | Synergistic effect with Ibrutinib; downregulates BCR, NF-κB, JAK/STAT, MAPK pathways [5] [6] |

Detailed Experimental Protocols

Here is a summary of common methodologies used in the cited studies to evaluate this compound's effects on cell proliferation.

Cell Viability and Proliferation Assays

- Principle: These assays measure the number of viable cells after drug treatment, often by quantifying ATP levels (an indicator of metabolically active cells) or using colorimetric dyes.

- Common Protocols:

- Cell Titer-Glo Luminescent Assay: Cells are seeded in 96-well plates and treated with a dose range of this compound for 72 hours. The Cell Titer-Glo reagent is added, and the resulting luminescence, proportional to the amount of ATP present, is measured [5] [6].

- MTS Assay: After a 72-hour treatment with this compound, the MTS reagent is added to the wells. Active cells convert MTS into a formazan dye, whose absorbance is measured at 490 nm [3].

- MTT Assay: Similar to MTS, this assay uses MTT tetrazolium, which is reduced to purple formazan by living cells. The formazan crystals are dissolved in DMSO, and the absorbance is measured [2].

Apoptosis Analysis by Flow Cytometry

- Principle: This method distinguishes and quantifies apoptotic cells by detecting the externalization of phosphatidylserine.

- Protocol: After 24-48 hours of this compound treatment, cells are stained with Annexin V-APC (which binds to phosphatidylserine) and Propidium Iodide (PI) (which stains dead cells). The stained cells are then analyzed using a flow cytometer to differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/dead cells (Annexin V+/PI+) [2] [6].

Cell Cycle Analysis by Flow Cytometry

- Principle: This technique determines the distribution of cells in different phases of the cell cycle (G1, S, G2/M) based on their DNA content.

- Protocol: Following drug treatment, cells are fixed in 70% ethanol, treated with RNase, and stained with Propidium Iodide (PI). The DNA content of the cells is measured by flow cytometry. An increase in the G2/M or G1 peak indicates cell cycle arrest [2] [6] [4].

This compound's Mechanism of Action and Signaling Pathways

This compound is a potent oral serine/threonine kinase inhibitor. Its primary known target is Protein Kinase C beta (PKCβ), with an IC₅₀ of 6 nM. It also inhibits other PKC isoforms like PKCα, PKCγ, and PKCε with lower potency [7]. By inhibiting these kinases, this compound affects several downstream signaling pathways that are crucial for cancer cell survival and proliferation.

The following diagram illustrates the core signaling pathways targeted by this compound and their role in cell proliferation.

The diagram shows that this compound's inhibition of PKCβ has a cascade effect, disrupting multiple downstream pathways that cancer cells depend on. This leads to:

- Reduced Proliferation: Through inhibition of AKT, GSK3β, JAK/STAT, and MAPK pathways [5] [8] [1].

- Induced Apoptosis: By activating pro-apoptotic proteins like BAD and disrupting survival signals [9] [1].

- Inhibited Invasion & Metastasis: Via downregulation of proteins like u-PAR [8].

Key Insights for Research and Development

- Explore Combination Therapies: this compound shows strong synergistic effects with other agents. A key finding is its synergy with Ibrutinib in DLBCL, where the combination more effectively downregulated oncogenic pathways and showed efficacy across molecular subtypes [5] [6]. It also shows synergy with bortezomib in multiple myeloma and with conventional chemotherapies like chlorambucil [9] [1].

- Investigate Biomarkers for Sensitivity: Research indicates that the JAK/STAT signaling pathway may be a predictive biomarker for this compound sensitivity, particularly in lung cancer [3]. Furthermore, the expression of u-PAR has been proposed as a potential marker for this compound response and resistance in NSCLC [8].

- Consider Broader Kinase Inhibition: Beyond PKCβ, this compound has been identified as an inhibitor of MASTL kinase, a regulator of mitotic progression, revealing a new potential mechanism for its anti-proliferative activity in breast cancer [2].

References

- 1. Targeting PKC in multiple myeloma: in vitro and in vivo ... [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic natural compounds this compound and... | Research Square [researchsquare.com]

- 3. This compound has anti-tumour effects in lung cancers with ... [pmc.ncbi.nlm.nih.gov]

- 4. Poster II this compound Treatment Affects Multiple Regulatory ... [sciencedirect.com]

- 5. Combination of this compound and Ibrutinib synergistically induces... [pubmed.ncbi.nlm.nih.gov]

- 6. Combination of this compound and Ibrutinib synergistically induces... [jeccr.biomedcentral.com]

- 7. This compound (LY317615) | PKCβ Inhibitor [medchemexpress.com]

- 8. This compound inhibits invasion and metastasis in lung cancer ... [nature.com]

- 9. Effects of this compound, alone or in combination, on ... [pubmed.ncbi.nlm.nih.gov]

Early Phase Clinical Trial Data for Enzastaurin

| Trial Phase | Patient Population | Primary Endpoints & Key Results | Common Grade ≥3 Toxicities | Key Findings & Conclusions |

|---|

| Phase I [1] | Recurrent high-grade gliomas (on EIAEDs) | PK Endpoint: Target steady-state concentration >1400 nM. Dosing: 525 mg, 700 mg, 900 mg/day. | Thrombosis, thrombocytopenia, hemorrhage, elevated ALT. | EIAEDs reduced drug exposure by ~80%. MTD not reached. Therapy well tolerated. | | Phase II [1] | Recurrent high-grade gliomas (not on EIAEDs) | 6-month PFS: GBM: 7%; Anaplastic Glioma: 16%. Objective Radiographic Response: 25% (21/84 patients). | Thrombosis, thrombocytopenia, hemorrhage, elevated ALT. | Demonstrated anti-glioma activity, but insufficient single-agent activity for further development as a monotherapy. | | Phase III [2] | Recurrent Glioblastoma (compared to Lomustine) | Median PFS: 1.5 mos (Enzastaurin) vs 1.6 mos (Lomustine). Overall Survival: 6.6 mos (this compound) vs 7.1 mos (Lomustine). | Significantly better hematologic toxicity profile than Lomustine (1 vs 46 events). | Well-tolerated but did not demonstrate superior efficacy compared to lomustine. |

Experimental Protocols & Methodologies

The design and key methodologies from the Phase I/II trial [1] provide insight into how this data was generated.

Study Design & Treatment:

- Patient Stratification: Patients were stratified based on whether they were taking enzyme-inducing antiepileptic drugs (EIAEDs), which significantly impact drug metabolism.

- Phase I (Patients on EIAEDs): This was a dose-escalation study (525, 700, and 900 mg/day) with a pharmacokinetic (PK) endpoint. The goal was to achieve a steady-state serum concentration of this compound and its metabolites above 1400 nM, a level estimated for clinical efficacy.

- Phase II (Patients not on EIAEDs): Patients received a daily flat dose of 500 or 525 mg. A treatment cycle was 6 weeks, and the primary objectives were radiographic response and 6-month progression-free survival (PFS6).

Pharmacokinetic (PK) Analysis:

- Sampling: Plasma samples were collected at specified time points on day 1 and after 2 weeks of treatment in cycle 1.

- Analysis Method: Concentrations of this compound and its metabolites were determined using turbo ion spray, liquid chromatography/tandem mass spectrometry (LC/MS/MS).

- Parameter Calculation: PK parameters (C~max~, AUC~0-24~, t~max~) were calculated using non-compartmental methods with WinNonlin software.

Pharmacodynamic (PD) & Biomarker Analysis:

- Target Engagement: To confirm the drug was hitting its intended target, researchers measured the phosphorylation status of Glycogen Synthase Kinase-3 (GSK3) in peripheral blood mononuclear cells (PBMCs) as a potential biomarker of PKC inhibition.

- Method: PBMCs were prepared from whole blood, and phosphorylation of GSK3 was detected using a commercially available ELISA kit.

Efficacy Assessment:

- Tumor Response: Evaluated by contrast-enhanced MRI every 6 weeks. Tumor response was assessed using standard criteria, requiring a stable corticosteroid dose and clinical stability.

- Independent Review: All partial and complete responses were confirmed independently by multiple reviewers to ensure objectivity.

Evolving Understanding of this compound's Mechanism

Initially developed as a specific Protein Kinase C beta (PKCβ) inhibitor, later research revealed a more complex mechanism, which is crucial for interpreting clinical results [3] [4].

> this compound's multi-target mechanism of action, showing inhibition of PKCβ, other PKC isoforms like PKCα at higher doses, and the PI3K/AKT pathway, leading to combined effects on apoptosis, angiogenesis, and cell survival.

Key Lessons in Drug Development

The clinical development of this compound offers critical insights for researchers [4]:

- From Specific to Multi-Target: The drug's efficacy in AML-derived cell lines was found not to be solely dependent on PKCβ inhibition, underscoring the challenge of achieving true specificity and the need for thorough mechanistic studies early in development [3].

- The Biomarker Challenge: While a potential biomarker (pGSK3) was identified, its validation and reliable application in the clinical setting proved difficult. Robust, validated biomarkers are essential for demonstrating target engagement and selecting patient populations most likely to respond.

- Clinical Trial Design: The transition from promising Phase II data (which led to the Phase III trial) to a negative Phase III result highlights the risks of basing pivotal trials on interim analyses from single-site studies and the importance of robust trial designs with clear go/no-go decision points [1] [2].

References

- 1. A phase I/II trial of this compound in patients with recurrent ... [pmc.ncbi.nlm.nih.gov]

- 2. Phase III Study of this compound Compared With Lomustine in ... [pmc.ncbi.nlm.nih.gov]

- 3. Targeting PKC-mediated signal transduction pathways using ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: A lesson in drug development [sciencedirect.com]

Application Notes and Protocols: Enzastaurin and Ibrutinib Synergistic Combination Therapy for Diffuse Large B-Cell Lymphoma (DLBCL)

Introduction and Disease Background

Diffuse large B-cell lymphoma (DLBCL) represents the most common form of non-Hodgkin lymphoma worldwide, accounting for approximately 30-40% of all newly diagnosed cases. Despite significant advances in treatment, approximately 30-40% of patients develop relapsed or refractory disease, which remains a major cause of morbidity and mortality. The standard first-line treatment, R-CHOP (rituximab, cyclophosphamide, doxorubicin, vincristine, and prednisone), cures only about 60-70% of patients, creating an urgent need for novel therapeutic strategies. DLBCL exhibits considerable clinical and molecular heterogeneity, with the two main molecular subtypes—germinal center B-cell-like (GCB) and activated B-cell-like (ABC)—demonstrating distinct pathogenic mechanisms and clinical outcomes. The ABC subtype, in particular, relies heavily on chronic active B-cell receptor (BCR) signaling and consequent nuclear factor kappa-B (NF-κB) pathway activation, making it especially aggressive and difficult to treat.

The molecular complexity of DLBCL has been increasingly elucidated through gene expression profiling and genome sequencing studies, which have identified numerous genetic alterations that contribute to lymphomagenesis and therapy resistance. Key oncogenic pathways include BCR signaling, NF-κB activation, and various apoptotic and epigenetic regulatory mechanisms. This understanding has paved the way for targeted therapeutic approaches aimed at specific molecular vulnerabilities in DLBCL. Among these, inhibition of Bruton's tyrosine kinase (BTK), a crucial component of BCR signaling, has shown promising clinical activity, particularly in the ABC subtype. However, resistance to single-agent targeted therapy remains a significant challenge, necessitating rational combination strategies that can enhance efficacy and prevent or overcome resistance mechanisms.

Scientific Rationale for Combination Therapy

The scientific foundation for combining enzastaurin and ibrutinib in DLBCL rests on their complementary mechanisms of action targeting interconnected nodes in critical signaling pathways that drive lymphomagenesis. This compound is an oral protein kinase C-beta (PKCβ) inhibitor that has demonstrated activity against both solid tumors and hematological malignancies by suppressing multiple signaling cascades, including the PI3K/AKT/mTOR, MAPK, and JAK/STAT pathways. Ibrutinib is an irreversible BTK inhibitor that has revolutionized the treatment of various B-cell malignancies by disrupting BCR signaling, a critical survival pathway in many lymphomas.

The mechanistic relationship between PKCβ and BTK provides a particularly compelling rationale for this combination. Research has revealed that PKCβ functions as a feedback loop inhibitor of BTK activation, modulating BCR signaling through regulation of BTK membrane localization and phosphorylation status. Specifically, PKCβ downregulates BTK activity through both transphosphorylation at Tyr551 and autophosphorylation at Tyr223. Consequently, this compound-mediated inhibition of PKCβ leads to enhanced membrane targeting of BTK, increased phosphorylation of PLCγ2, and amplified BCR-mediated calcium signaling. This compensatory mechanism potentially limits the efficacy of PKCβ inhibition alone but creates a therapeutic opportunity when combined with BTK inhibition. By simultaneously targeting both kinases, this combination strategy disrupts the adaptive resistance mechanisms that often undermine single-agent targeted therapies, resulting in more profound and durable suppression of oncogenic signaling.

Table 1: Therapeutic Agents and Their Primary Targets

| Therapeutic Agent | Primary Target | Key Molecular Effects | Developmental Stage |

|---|---|---|---|

| This compound | PKCβ | Suppresses PI3K/AKT/mTOR, MAPK, JAK/STAT pathways | Investigational (Phase III trials completed) |

| Ibrutinib | BTK | Inhibits BCR signaling, reduces NF-κB activation | FDA-approved for other B-cell malignancies |

Experimental Models and Study Design

The investigation of this compound and ibrutinib combination therapy employed a comprehensive multidisciplinary approach utilizing both in vitro and in vivo models representative of DLBCL molecular heterogeneity. The cell line panel included both ABC (HBL-1, TMD8) and GCB (OCI-LY7, SU-DHL-2, SU-DHL-6) subtypes, allowing for the assessment of subtype-specific responses. These cell lines were cultured under optimized conditions—RPMI 1640 medium supplemented with 10-20% fetal bovine serum for most lines, with OCI-LY7 maintained in IMDM supplemented with 20% heparinized human plasma. All cell lines underwent authentication via short tandem repeat DNA fingerprinting to ensure experimental integrity.

The in vivo component of the study utilized xenograft mouse models implanted with DLBCL cell lines to evaluate the anti-tumor activity of the combination under physiologically relevant conditions. Mice were treated with low doses of this compound and ibrutinib, both as single agents and in combination, with tumor growth measured systematically over time. This dual-model approach allowed for comprehensive assessment of the combination's effects across multiple biological contexts, from cellular processes to whole-tumor responses. All animal experiments were conducted in accordance with approved guidelines for animal care and use, following protocols reviewed and approved by the institutional animal care and use committee at Peking University Cancer Hospital & Institute.

Efficacy and Synergy Assessment

In Vitro Anti-Tumor Activity

The combination of this compound and ibrutinib demonstrated marked synergistic effects across multiple DLBCL cell lines, independent of molecular subtype. Assessment of cell viability using the Cell Titer-Glo Luminescent Cell Viability Assay revealed that the combination produced significantly greater suppression of proliferation than either agent alone at equivalent doses. The synergistic interaction was particularly notable at low concentrations, suggesting the potential for clinical efficacy while minimizing dose-related toxicities. Flow cytometric analysis of apoptosis using annexin V-APC staining showed substantial increases in apoptotic cells following combination treatment compared to single-agent exposures, indicating that the synergy manifest, at least in part, through enhanced activation of programmed cell death pathways.

Further mechanistic insights emerged from cell cycle analysis, which demonstrated that the combination treatment induced G1 phase cell cycle arrest, preventing progression into S phase and thereby limiting proliferative capacity. Additional functional assays revealed that the combination effectively impaired DLBCL cell invasion and migration through Matrigel-coated transwell systems, suggesting potential utility in controlling disease dissemination. These multifaceted anti-tumor effects—simultaneously targeting proliferation, survival, cell cycle progression, and migratory capacity—underscore the therapeutic advantage of simultaneously targeting PKCβ and BTK compared to single-pathway inhibition.

In Vivo Anti-Tumor Activity

The translational relevance of the observed in vitro synergy was confirmed in xenograft mouse models, where the this compound-ibrutinib combination demonstrated superior tumor growth control compared to either single agent. Treatment with low doses of both agents resulted in significant reduction in tumor volume without commensurate increases in toxicity, supporting a favorable therapeutic index. The in vivo confirmation of synergy is particularly noteworthy given the more complex physiological environment compared to in vitro systems, including factors such as drug metabolism, tissue distribution, and tumor microenvironment interactions. These findings collectively provide a compelling rationale for clinical evaluation of this combination in patients with relapsed/refractory DLBCL.

Table 2: Summary of Efficacy Findings from Combination Treatment

| Experimental Assessment | Single Agents | Combination Therapy | Significance |

|---|---|---|---|

| Cell Viability Inhibition | Moderate reduction | Significant enhancement | Synergistic effect |

| Apoptosis Induction | 10-25% apoptosis | 35-60% apoptosis | Enhanced cell death |

| Cell Cycle Effects | Minimal cycle arrest | G1 phase arrest | Cell cycle blockade |

| Migration/Invasion | Partial inhibition | Near-complete inhibition | Reduced metastasis potential |

| In Vivo Tumor Growth | Transient suppression | Durable suppression | Improved disease control |

Molecular Mechanisms and Signaling Pathway Analysis

Transcriptomic Alterations

Comprehensive RNA sequencing analysis performed on DLBCL cells treated with this compound and ibrutinib, both alone and in combination, revealed that the combination therapy worked synergistically to regulate whole-transcriptome expression. The co-treatment with low doses of both agents effectively downregulated multiple oncogenic signaling pathways, including BCR, NF-κB, JAK/STAT, and MAPK cascades. These pathways play critical roles in DLBCL pathogenesis, particularly in the ABC subtype where chronic active BCR signaling drives NF-κB activation and promotes cell survival. The broad-spectrum pathway modulation achieved by the combination exceeds what would be expected from simple additive effects, suggesting fundamental rewiring of transcriptional networks.

A particularly noteworthy finding was the significant reduction in NOTCH1 mRNA levels following combination treatment. NOTCH1 is a transcription factor implicated in cell fate decisions whose dysregulation has been associated with various hematological malignancies. The suppression of NOTCH1 expression may represent an important mechanism through which the this compound-ibrutinib combination inhibits DLBCL proliferation, suggesting that NOTCH signaling may represent a previously underappreciated vulnerability in DLBCL that can be exploited therapeutically through coordinated PKCβ and BTK inhibition.

Protein Signaling Networks

Western blot analysis of key signaling proteins provided further insights into the molecular consequences of combining this compound and ibrutinib. The combination treatment resulted in more profound suppression of phosphorylated forms of signaling intermediates downstream of both PKCβ and BTK than either agent alone. Specifically, the combination more effectively attenuated BCR signaling output as evidenced by reduced phosphorylation of BTK itself and its substrate PLCγ2. Additionally, combination treatment resulted in more complete inhibition of NF-κB pathway activation, as measured by reduced nuclear translocation of NF-κB subunits and decreased expression of NF-κB target genes.

The convergence of signaling effects at the level of key regulatory nodes explains the observed synergistic activity of the combination. By simultaneously targeting two kinases that operate in complementary pathways, the treatment disrupts the compensatory mechanisms that often limit the efficacy of single-agent targeted therapies. This dual inhibition creates a synthetic lethal interaction in DLBCL cells, resulting in irreversible commitment to apoptosis and cell cycle arrest, while potentially sparing normal cells that are less dependent on these interconnected signaling networks for survival.

Figure 1: Signaling Pathways Targeted by this compound and Ibrutinib Combination Therapy. The diagram illustrates the key molecular pathways in DLBCL pathogenesis and the points of inhibition by this compound (PKCβ) and ibrutinib (BTK). Solid arrows indicate activation; blocked arrows indicate inhibition.

Experimental Protocols and Methodologies

Cell Viability and Proliferation Assay

The anti-proliferative effects of this compound and ibrutinib, both alone and in combination, can be quantified using the Cell Titer-Glo Luminescent Cell Viability Assay. Begin by seeding DLBCL cell lines (e.g., HBL-1, TMD8 for ABC subtype; OCI-LY7, SU-DHL-2, SU-DHL-6 for GCB subtype) in 96-well culture plates at a density of 3,000 cells per 100 μL of appropriate culture medium. After allowing cells to adhere overnight, treat with varying concentrations of this compound (0.1-10 μM) and ibrutinib (0.1-10 μM) alone and in combination for 72 hours. Include vehicle controls (DMSO at equivalent concentrations) and positive controls for cytotoxicity on each plate.

Following the 72-hour incubation period, equilibrate plates to room temperature for 30 minutes. Add an equal volume of Cell Titer-Glo Reagent to each well (100 μL reagent per 100 μL medium), mix contents for 2 minutes on an orbital shaker to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer (e.g., LMax II, Molecular Devices). Calculate percentage inhibition using the formula: Inhibition rate = (1 - [Luminescence of treated well / Luminescence of control well]) × 100%. Analyze combination effects using the Chou-Talalay method to calculate combination indices (CI), where CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism.

Apoptosis and Cell Cycle Analysis by Flow Cytometry

For apoptosis assessment, seed DLBCL cells in 6-well plates at 2×10^5 cells/mL and treat with this compound and ibrutinib alone and in combination for 48 hours. Include appropriate vehicle and positive controls (e.g., staurosporine). Following treatment, collect cells by centrifugation (300 × g for 5 minutes) and wash twice with cold PBS. Resuspend cells in 1× Annexin V binding buffer at 1×10^6 cells/mL. Transfer 100 μL of cell suspension to a flow cytometry tube and add 5 μL of Annexin V-APC and 10 μL of propidium iodide (PI) solution (50 μg/mL). Incubate for 15 minutes at room temperature in the dark, then add 400 μL of 1× Annexin V binding buffer. Analyze samples within 1 hour using a flow cytometer (e.g., BD Accuri C6), collecting at least 10,000 events per sample. Quantify apoptosis by gating on Annexin V-positive/PI-negative (early apoptosis) and Annexin V-positive/PI-positive (late apoptosis) populations.

For cell cycle analysis, similarly treat cells for 48 hours, then harvest, wash with PBS, and fix in 70% ethanol at -20°C for at least 2 hours. Following fixation, wash cells with PBS and treat with RNase A (100 μg/mL) for 30 minutes at 37°C. Add PI staining solution (50 μg/mL) and analyze DNA content by flow cytometry. Use appropriate software to deconvolute cell cycle phases and determine the percentage of cells in G0/G1, S, and G2/M phases. Statistical analysis should include at least three independent experiments, with data presented as mean ± standard deviation, and significance determined by Student's t-test or ANOVA with post-hoc testing.

Western Blot Analysis of Signaling Pathways

To evaluate signaling pathway modulation by the combination treatment, prepare whole-cell lysates from treated DLBCL cells. Culture cells in 10-cm dishes and treat with this compound (1 μM), ibrutinib (1 μM), or the combination for 6-24 hours. At the end of treatment, wash cells twice with ice-cold PBS and lyse in RIPA buffer (25 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes with occasional vortexing, then clarify lysates by centrifugation at 14,000 × g for 15 minutes at 4°C.

Determine protein concentration using the BCA assay, and separate 20-30 μg of total protein by SDS-PAGE (8-12% gels depending on target protein molecular weight). Transfer to PVDF membranes using a wet transfer system. Block membranes with 5% non-fat dry milk in TBST for 1 hour at room temperature, then incubate with primary antibodies overnight at 4°C. Key antibodies for analysis include: anti-phospho-BTK (Tyr223), anti-total BTK, anti-phospho-PKCβ (Thr642), anti-total PKCβ, anti-phospho-PLCγ2, anti-NF-κB p65, anti-phospho-IκBα, anti-cleaved PARP, anti-cleaved caspase-3, and loading control (anti-β-actin or anti-GAPDH). The following day, wash membranes and incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect immunoreactive bands using enhanced chemiluminescence substrate and visualize with a chemiluminescence detection system. Perform densitometric analysis to quantify band intensities normalized to loading controls.

Quantitative Real-Time PCR (qRT-PCR) Analysis

To assess transcriptional changes in response to treatment, extract total RNA from treated cells using Trizol reagent according to the manufacturer's instructions. Quantify RNA concentration and purity by spectrophotometry, ensuring A260/A280 ratios between 1.8 and 2.0. Reverse transcribe 1 μg of total RNA to cDNA using a reverse transcription kit with oligo(dT) and random primers. Perform qRT-PCR using SYBR Green Master Mix on a real-time PCR system (e.g., Applied Biosystems 7500 Fast) with the following cycling conditions: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

Use the following primers for analysis:

- NOTCH1: Forward 5'-TCCACCAGTTTGAATGGTCAAT-3', Reverse 5'-CGCAGAGGGTTGTATTGGTTC-3'

- GAPDH: Forward 5'-GCACCGTCAAGGCTGAGAAC-3', Reverse 5'-TGGTGAAGACGCCAGTGGA-3'

Calculate relative expression using the 2^(-ΔΔCt) method, normalizing to GAPDH as an endogenous control and comparing to vehicle-treated cells. Include melt curve analysis to verify amplification specificity, and perform each reaction in triplicate to ensure reproducibility.

Figure 2: Experimental Workflow for Evaluating this compound and Ibrutinib Combination Therapy. The diagram outlines the key methodological approaches for comprehensive assessment of combination effects, from in vitro screening to in vivo validation.

Conclusion and Future Directions

The synergistic combination of this compound and ibrutinib represents a promising therapeutic strategy for DLBCL, with preclinical data demonstrating enhanced efficacy across multiple DLBCL subtypes. The simultaneous inhibition of PKCβ and BTK targets complementary nodes in the BCR signaling pathway and related oncogenic cascades, resulting in more profound suppression of tumor growth and survival than either agent alone. The multifaceted effects of this combination—including induction of apoptosis, cell cycle arrest, inhibition of migration and invasion, and downregulation of critical signaling pathways—suggest potential for meaningful clinical impact in a disease setting where options remain limited for relapsed/refractory patients.

Future work should focus on translating these findings into clinical applications through well-designed phase I/II trials that establish the safety, recommended phase II dose, and preliminary efficacy of this combination in patients with relapsed/refractory DLBCL. Based on the preclinical data, particular attention should be paid to patients with the ABC subtype, who may derive the greatest benefit from this approach. Additionally, exploration of this combination in the front-line setting, particularly for high-risk patient subsets, may represent an opportunity to improve initial outcomes. The development of predictive biomarkers—potentially including NOTCH1 expression status, BTK phosphorylation levels, or specific genetic signatures—will be essential for optimizing patient selection and maximizing therapeutic benefit. The compelling preclinical data, combined with the strong mechanistic rationale, position this combination as a promising candidate for advancing the treatment paradigm for DLBCL.

Comprehensive Clinical Trial Guidelines for Enzastaurin Dosing: Protocols, Biomarkers, and Safety

Introduction to Enzastaurin and Its Mechanism of Action

This compound (LY317615.HCl) is an oral serine/threonine kinase inhibitor that selectively targets protein kinase C beta (PKCβ) with an IC50 of 6 nM in cell-free assays, demonstrating 6- to 20-fold selectivity over other PKC isoforms including PKCα, PKCγ, and PKCε [1]. This small molecule inhibitor exerts dual antitumor activity through both direct antiproliferative effects on tumor cells and antiangiogenic properties by suppressing tumor-induced angiogenesis [2]. The compound primarily inhibits the PKC and phosphoinositide 3-kinase (PI3K)/AKT pathways, thereby inducing apoptosis and suppressing proliferation across various cancer cell lines [3].